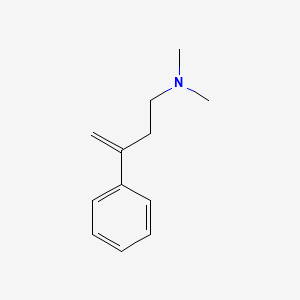

Dimethyl-(3-phenyl-but-3-enyl)-amine

Description

Overview of Alkenyl Amines in Organic Synthesis and Chemical Science

Alkenyl amines, also known as enamines, are a fundamental class of organic compounds characterized by a nitrogen atom bonded to a carbon-carbon double bond. The nitrogen atom's lone pair of electrons makes these compounds excellent nucleophiles, a property that drives their wide-ranging applications in chemical synthesis. They are versatile building blocks for constructing more complex molecules, including many pharmaceuticals and other fine chemicals.

The reactivity of alkenyl amines allows them to participate in a variety of chemical transformations. One of the most significant reactions is their ability to act as bases, accepting protons to form ammonium (B1175870) salts. They also readily undergo nucleophilic substitution reactions with electrophiles like alkyl halides. This reactivity is crucial for creating new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of organic synthesis. libretexts.org

Furthermore, chiral allylic amines, a subset of alkenyl amines, are valuable synthons for producing a wide array of other chiral amines. acs.org The development of catalytic asymmetric methods for their synthesis has expanded their utility in creating enantiomerically pure compounds, which is critical in the pharmaceutical industry. acs.org

Rationalization of the Research Focus on Dimethyl-(3-phenyl-but-3-enyl)-amine

The specific structure of this compound, which combines a tertiary amine with a phenyl-substituted alkene, suggests its potential as a valuable intermediate in the synthesis of various target molecules. The presence of both a nucleophilic amine and a reactive double bond within the same molecule provides multiple sites for chemical modification.

Research into compounds like this compound is often driven by the desire to develop new synthetic methodologies. For instance, the amine group can direct or participate in reactions involving the alkene, potentially leading to novel cyclization or functionalization strategies. The phenyl group also influences the reactivity of the alkene and can be a site for further chemical elaboration.

The study of such molecules contributes to the broader understanding of structure-activity relationships and the development of new catalysts and reagents. The insights gained from investigating the synthesis and reactivity of this compound can be applied to the design of other complex amines with potential applications in materials science and medicinal chemistry.

Historical Development of Research on Related Phenyl-Substituted Butenyl Amine Systems

The study of phenyl-substituted butenyl amine systems is part of the larger field of amine synthesis and functionalization, which has been a central theme in organic chemistry for over a century. Early research focused on fundamental reactions like the alkylation of ammonia (B1221849) and amines, which often produced mixtures of products.

More sophisticated methods for amine synthesis were developed over time, including the reduction of nitriles and amides, reductive amination of aldehydes and ketones, and named reactions like the Gabriel synthesis and Hofmann rearrangement. libretexts.org These methods provided more control over the final product and allowed for the synthesis of a wider variety of amines.

In recent decades, the development of transition metal-catalyzed reactions has revolutionized amine synthesis. researchgate.net Palladium-catalyzed reactions, for example, have enabled the enantioselective synthesis of chiral allylic amines from simple starting materials. acs.org Research in this area continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly synthetic methods. The investigation of specific molecules like this compound builds upon this rich history and contributes to the ongoing advancement of organic chemistry.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 37918-73-3 lookchem.comchemicalbook.com |

| Molecular Formula | C12H17N lookchem.commolbase.com |

| Molecular Weight | 175.274 g/mol lookchem.com |

| PSA | 3.24000 lookchem.com |

| LogP | 2.65150 lookchem.com |

| XLogP3 | 3.3 lookchem.com |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 1 lookchem.com |

| Rotatable Bond Count | 4 lookchem.com |

| Exact Mass | 175.136099547 lookchem.com |

| Heavy Atom Count | 13 lookchem.com |

| Complexity | 155 lookchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

37918-73-3 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N,N-dimethyl-3-phenylbut-3-en-1-amine |

InChI |

InChI=1S/C12H17N/c1-11(9-10-13(2)3)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3 |

InChI Key |

BHNRHKCRCPZZFP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 3 Phenyl but 3 Enyl Amine

Green Chemistry Principles in Dimethyl-(3-phenyl-but-3-enyl)-amine Synthesis

The traditional Wittig reaction, while effective, presents several challenges from a green chemistry perspective. However, various modifications and alternative approaches can be considered to align the synthesis of this compound with the principles of green chemistry.

A primary concern with the conventional Wittig reaction is its poor atom economy. youtube.com The generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct significantly lowers the atom economy of the process. youtube.com This byproduct is often difficult to separate from the desired product, requiring extensive chromatography, which in turn consumes large volumes of solvents.

The use of hazardous reagents and solvents is another significant drawback. Strong bases like n-butyllithium are pyrophoric and require strictly anhydrous conditions, while solvents like THF and diethyl ether are volatile and flammable.

In recent years, significant efforts have been made to develop "greener" Wittig reactions. These include performing the reaction in aqueous media, which eliminates the need for hazardous organic solvents. scribd.comacs.org For certain stabilized ylides, reactions can be carried out using milder bases like sodium bicarbonate in water. scribd.com Solvent-free Wittig reactions, where the reactants are ground together, have also been reported, representing a significant step towards waste prevention. wordpress.com

Alternative synthetic routes to allylic amines are also being explored that offer greener profiles. These include transition-metal-catalyzed reactions, such as the palladium-catalyzed allylic amination of allylic alcohols, which can proceed under mild conditions. organic-chemistry.org Furthermore, the use of deep eutectic solvents (DESs) as both a catalyst and a solvent has been shown to be a promising green alternative for the synthesis of allylic amines from allylic alcohols. scribd.com Electrochemical methods for the synthesis of allylic amines from alkenes and amines are also emerging as a sustainable strategy. researchgate.netnih.gov

Interactive Data Table: Green Chemistry Considerations for Synthesis

| Green Chemistry Principle | Traditional Wittig Reaction | Greener Alternatives |

| Atom Economy | Poor due to the formation of stoichiometric triphenylphosphine oxide. youtube.com | Catalytic versions of the Wittig reaction or alternative catalytic routes to allylic amines would improve atom economy. |

| Use of Safer Solvents | Often employs hazardous and volatile organic solvents like THF or ether. | Aqueous Wittig reactions or the use of deep eutectic solvents (DESs). scribd.comacs.org |

| Use of Safer Reagents | Requires strong, hazardous bases like n-butyllithium or sodium hydride. | Milder bases like sodium bicarbonate can be used for certain ylides in aqueous media. scribd.com |

| Waste Prevention | Generates significant waste from the byproduct and purification solvents. | Solvent-free reactions and catalytic methods that minimize byproducts and purification needs. wordpress.com |

| Energy Efficiency | May require refluxing for extended periods. | Reactions at ambient temperature are possible with greener protocols. scribd.com |

By critically evaluating the existing synthetic routes through the prism of green chemistry, researchers can identify and develop more sustainable and environmentally responsible methods for the production of this compound and other valuable chemical compounds.

Chemical Reactivity and Transformations of Dimethyl 3 Phenyl but 3 Enyl Amine

Reactions of the Butenyl Moiety in Dimethyl-(3-phenyl-but-3-enyl)-amine

The carbon-carbon double bond in the butenyl group is anticipated to undergo reactions typical of a 1,1-disubstituted alkene.

Electrophilic Addition Reactions

In theory, the double bond of this compound should be susceptible to electrophilic attack. Reactions such as halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (acid-catalyzed addition of water) would be expected to proceed via a tertiary carbocation intermediate due to the stabilizing effect of the phenyl group. However, specific experimental data, including reaction conditions and product yields for these transformations on this compound, are not documented in published research.

Hydrofunctionalization and Cyclization Reactions

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across the double bond, are a significant area of modern organic synthesis. For instance, copper(I) hydride-catalyzed hydroamination of alkenes is a known process. While a dissertation from MIT describes the development of such reactions for strained alkenes, it does not include this compound as a substrate. mit.edu Similarly, intramolecular cyclization reactions, potentially acid-catalyzed or metal-mediated, could theoretically lead to the formation of cyclic amine derivatives. Again, no specific studies on such cyclizations for this particular molecule have been reported.

Olefin Metathesis and Polymerization Potential

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. In principle, this compound could participate in cross-metathesis reactions with other olefins or in ring-closing metathesis if an appropriate second double bond were present in the molecule. However, the scientific literature lacks any examples of such reactions being performed on this compound.

The potential for this compound to undergo polymerization through its vinyl group exists. However, research into the polymerization of analogous amine-containing monomers is required to predict its behavior. No specific polymerization studies involving this compound have been found.

Reactivity of the Dimethylamine (B145610) Group

The tertiary amine functionality in this compound is expected to exhibit characteristic nucleophilic and basic properties.

N-Alkylation and Quaternization Studies

Tertiary amines are readily alkylated to form quaternary ammonium (B1175870) salts. A general method for the solvent-free quaternization of tertiary amines using dimethyl sulfate (B86663) has been patented. google.com This exothermic process involves reacting the molten tertiary amine with the alkylating agent. google.com While this provides a general procedure, specific studies detailing the N-alkylation or quaternization of this compound, including reaction kinetics, yields, and the properties of the resulting quaternary ammonium salt, are absent from the literature.

| General Reactant | General Product | General Method Reference |

| Tertiary Amine | Quaternary Ammonium Salt | google.com |

Amination Reactions and Derivatives Formation

The dimethylamine group itself is the result of an amination process. While the synthesis of various amine derivatives is a broad field of study, there is no specific information available on using this compound as a precursor for further amination reactions or the formation of other derivatives. Research on related enaminones, which possess a dimethylamine group, shows they can be versatile building blocks in organic synthesis, but this cannot be directly extrapolated to the non-conjugated system in this compound. researchgate.net

Transformations Involving the Phenyl Substituent

The phenyl group of this compound is susceptible to a range of transformations, primarily electrophilic aromatic substitution and directed functionalization via ortho-metalation. The electronic nature of the butenylamine substituent plays a crucial role in directing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

The butenylamine substituent on the phenyl ring is generally considered an activating group, directing incoming electrophiles to the ortho and para positions. This is due to the electron-donating nature of the alkyl group. However, the tertiary amine can be protonated under strongly acidic conditions, transforming the substituent into a deactivating, meta-directing ammonium group.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could theoretically be applied to this compound. The specific outcomes would be highly dependent on the reaction conditions. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely lead to a mixture of ortho- and para-nitro substituted products, provided the amine is not fully protonated.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | ortho-Nitro- and para-Nitro- derivatives |

| Bromination | Br₂, FeBr₃ | ortho-Bromo- and para-Bromo- derivatives |

| Sulfonation | Fuming H₂SO₄ | ortho- and para-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-Acyl derivative (due to steric hindrance at the ortho position) |

This table presents theoretical outcomes based on general principles of electrophilic aromatic substitution.

Ortho-Metalation and Directed Functionalization

A more regioselective method for functionalizing the phenyl ring is through directed ortho-metalation (DoM). wikipedia.org In this process, the tertiary amine group can act as a directed metalation group (DMG), coordinating to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) and directing deprotonation specifically to the ortho position. wikipedia.orguwindsor.caorganic-chemistry.org This generates a lithiated intermediate that can then react with various electrophiles to yield exclusively the ortho-substituted product. wikipedia.org

The general principle involves the coordination of the Lewis acidic lithium atom to the Lewis basic nitrogen of the dimethylamino group. This proximity effect facilitates the deprotonation of the nearest (ortho) proton on the aromatic ring by the strongly basic alkyl group of the organolithium reagent. wikipedia.org

Hypothetical Reaction Scheme for Directed Ortho-Metalation:

Deprotonation: this compound reacts with n-BuLi, where the amine directs lithiation to the ortho position of the phenyl ring.

Electrophilic Quench: The resulting aryllithium species is treated with an electrophile (E⁺), such as an aldehyde, ketone, or alkyl halide, to introduce a new substituent at the ortho position.

| Electrophile (E⁺) | Ortho-Substituted Product |

| D₂O | ortho-Deuterio derivative |

| (CH₃)₃SiCl | ortho-Trimethylsilyl derivative |

| CO₂ then H₃O⁺ | ortho-Carboxylic acid derivative |

| RCHO then H₃O⁺ | ortho-(Hydroxy(R)methyl) derivative |

This table illustrates potential products from a directed ortho-metalation strategy.

Mechanistic Investigations of Key Reactions of this compound

The mechanism of electrophilic aromatic substitution proceeds via a two-step process:

Attack of the π-electrons of the aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.

The rate-determining step is the formation of the arenium ion. The stability of this intermediate determines the regioselectivity, with the positive charge being more effectively delocalized when the electrophile adds to the ortho or para position relative to an activating substituent.

The mechanism of directed ortho-metalation is initiated by the coordination of the organolithium reagent to the heteroatom of the directing group. uwindsor.caorganic-chemistry.org This pre-coordination complex brings the strong base into close proximity to the ortho C-H bond, lowering the activation energy for deprotonation and ensuring high regioselectivity. uwindsor.caorganic-chemistry.org Subsequent reaction with an electrophile is typically a fast process that proceeds with retention of the metalated position.

Chemo- and Regioselectivity in this compound Transformations

The presence of multiple reactive sites in this compound—the phenyl ring, the double bond, and the tertiary amine—presents challenges and opportunities for chemo- and regioselectivity.

Chemoselectivity:

Phenyl Ring vs. Double Bond: In electrophilic additions, the double bond is generally more reactive than the aromatic ring. Therefore, reactions such as halogenation or hydrohalogenation would likely occur preferentially at the double bond unless conditions favoring aromatic substitution are employed (e.g., use of a Lewis acid catalyst for halogenation).

Amine Reactivity: The tertiary amine is a nucleophilic and basic site. It can be quaternized by alkyl halides or protonated by acids. These reactions can compete with transformations at the phenyl ring or the double bond.

Regioselectivity:

Aromatic Substitution: As discussed, electrophilic aromatic substitution is expected to be ortho, para-directing. Steric hindrance from the butenyl side chain might favor substitution at the para position over the ortho positions.

Ortho-Metalation: Directed ortho-metalation offers a powerful tool for achieving high regioselectivity, yielding exclusively ortho-functionalized products. wikipedia.org The choice of organolithium reagent and reaction conditions can be tuned to optimize this selectivity. Competition between ortho-lithiation and potential lithiation at the allylic or benzylic positions of the side chain would need to be considered and experimentally evaluated. Generally, benzylic protons are more acidic than aromatic protons, but kinetic factors and the directing effect of the amine often favor ortho-lithiation. uwindsor.ca

Spectroscopic and Structural Elucidation of Dimethyl 3 Phenyl but 3 Enyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Proton NMR Assignments and Coupling Constant Analysis

The predicted ¹H NMR spectrum of Dimethyl-(3-phenyl-but-3-enyl)-amine in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the phenyl group are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm. Due to the substitution pattern, these protons would likely present as a complex multiplet. The vinylic protons, attached to the double bond, are also characteristic. The two geminal protons on the terminal carbon of the double bond would be diastereotopic and are predicted to appear as two distinct singlets or narrow multiplets around 5.0-5.3 ppm.

The aliphatic protons of the butenyl chain and the dimethylamino group would resonate in the upfield region of the spectrum. The two protons on the carbon adjacent to the nitrogen atom (C1) are expected to appear as a triplet around 2.3-2.5 ppm. The adjacent methylene (B1212753) protons (C2) would likely be a triplet around 2.5-2.7 ppm. The six protons of the two methyl groups attached to the nitrogen are magnetically equivalent and would give a sharp singlet at approximately 2.2-2.3 ppm.

Analysis of the coupling constants (J) would provide valuable information about the connectivity of the protons. For instance, the protons on C1 and C2 would exhibit vicinal coupling, resulting in their triplet splitting patterns.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Phenyl H | 7.20-7.40 | Multiplet | - |

| Vinylic H (C4) | 5.00-5.30 | Multiplet | - |

| Methylene H (C2) | 2.50-2.70 | Triplet | ~7.5 |

| Methylene H (C1) | 2.30-2.50 | Triplet | ~7.5 |

| N-Methyl H | 2.20-2.30 | Singlet | - |

Carbon-13 NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The quaternary carbon of the phenyl group attached to the butenyl chain (C3 of the butenyl chain) is expected to have a chemical shift in the range of 140-145 ppm. The other aromatic carbons would appear between 125 and 130 ppm. The carbons of the double bond (C3 and C4) are predicted to resonate around 145 ppm and 115 ppm, respectively.

The aliphatic carbons would be found at lower chemical shifts. The carbon adjacent to the nitrogen (C1) is expected around 55-60 ppm, while the other methylene carbon (C2) would be in the 30-35 ppm range. The two equivalent methyl carbons of the dimethylamino group would show a signal at approximately 45 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (quaternary) | 140-145 |

| Aromatic CH | 125-130 |

| Vinylic C (C3) | ~145 |

| Vinylic CH₂ (C4) | ~115 |

| Methylene C (C1) | 55-60 |

| Methylene C (C2) | 30-35 |

| N-Methyl C | ~45 |

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between coupled protons. For instance, a cross-peak would be observed between the signals of the protons on C1 and C2, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at 2.3-2.5 ppm would correlate with the carbon signal at 55-60 ppm, assigning them to C1.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, the protons of the N-methyl groups would show a correlation to the C1 carbon, and the vinylic protons would show correlations to the aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound would show characteristic absorption bands. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the butenyl chain and methyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibration of the phenyl ring would be observed in the 1600-1450 cm⁻¹ region. The C=C stretching of the butenyl group is expected around 1640 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1020 cm⁻¹ range.

The Raman spectrum would provide complementary information. Aromatic ring vibrations often give strong signals in Raman spectroscopy. The C=C double bond stretching would also be a prominent feature.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | >3000 | >3000 |

| Aliphatic C-H Stretch | <3000 | <3000 |

| C=C Stretch (alkene) | ~1640 | ~1640 |

| C=C Stretch (aromatic) | 1600-1450 | 1600-1450 |

| C-N Stretch | 1250-1020 | 1250-1020 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. The nominal molecular weight of this compound is 175 g/mol . nih.gov The molecular ion peak ([M]⁺) in the mass spectrum would therefore be expected at an m/z of 175.

The fragmentation pattern would be characteristic of the structure. A common fragmentation pathway for amines is the alpha-cleavage, leading to the formation of a stable iminium ion. In this case, cleavage of the bond between C1 and C2 would be expected, resulting in a fragment with an m/z of 58, corresponding to [CH₂=N(CH₃)₂]⁺. Another likely fragmentation would be the loss of a dimethylamino group, leading to a fragment at m/z 131. The cleavage of the bond between C2 and C3 could also occur, leading to other characteristic fragments.

X-ray Crystallography for Solid-State Molecular Geometry of this compound (if applicable)

To date, there is no publicly available X-ray crystal structure for this compound. If a suitable crystal could be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the butenyl chain relative to the phenyl ring, providing invaluable insight into its molecular geometry.

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment of Chiral this compound

The stereochemical configuration of chiral molecules is a critical determinant of their biological and chemical properties. For this compound, the presence of a stereocenter at the C3 position necessitates a reliable method for the assignment of its absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique ideally suited for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer.

The application of ECD for the stereochemical assignment of this compound involves a combined experimental and computational approach. The fundamental principle is that the two enantiomers of a chiral compound will produce ECD spectra that are exact mirror images of each other. nih.gov Therefore, by comparing the experimentally measured ECD spectrum of a given enantiomer with spectra predicted computationally for the (R) and (S) configurations, an unambiguous assignment of the absolute configuration can be made. chiralabsxl.comunipi.it

Experimental ECD Analysis

Experimentally, the process begins with the acquisition of the ECD spectrum for a purified, enantiomerically-enriched sample of this compound. The sample is dissolved in a transparent solvent, such as methanol (B129727) or acetonitrile, and the spectrum is recorded. The chromophores within the molecule—the phenyl group and the carbon-carbon double bond—are expected to give rise to characteristic Cotton effects in the UV region of the spectrum (typically between 200 and 300 nm).

The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. nih.gov For instance, the interaction between the π-orbitals of the phenyl ring and the vinyl group, held in a specific orientation by the chiral center, dictates the chiroptical response.

Computational ECD Prediction

To assign the absolute configuration, the experimental spectrum is compared against theoretical spectra generated through quantum chemical calculations. This process involves several key steps:

Conformational Search: A thorough conformational search is performed for both the (R) and (S) enantiomers of this compound to identify all stable low-energy conformers.

Geometry Optimization and Energy Calculation: The geometries of these conformers are optimized, and their relative energies are calculated to determine their population contribution according to the Boltzmann distribution.

ECD Spectra Calculation: For each significant conformer of both the (R) and (S) enantiomers, the ECD spectrum is calculated using methods like Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: The individual calculated spectra for each conformer are then averaged, weighted by their respective Boltzmann populations, to generate the final predicted ECD spectra for the (R) and (S) enantiomers.

A direct comparison between the experimental spectrum and the two computationally predicted spectra allows for the definitive assignment of the absolute configuration. If the experimental spectrum matches the predicted spectrum for the (R)-enantiomer, the sample is assigned the (R)-configuration, and vice versa.

Hypothetical Research Findings

In a hypothetical study, the enantiomers of this compound were separated via chiral High-Performance Liquid Chromatography (HPLC). The ECD spectrum of the first-eluting enantiomer was measured in methanol. The experimental spectrum exhibited a positive Cotton effect around 220 nm and a negative Cotton effect near 260 nm.

Simultaneously, TD-DFT calculations were performed. The resulting predicted spectra showed that the (S)-enantiomer should display a positive Cotton effect at approximately 222 nm and a negative one at 258 nm, while the (R)-enantiomer's spectrum was the mirror image. The excellent agreement between the experimental data for the first-eluting enantiomer and the calculated spectrum for the (S)-configuration allowed for its unambiguous assignment as (S)-Dimethyl-(3-phenyl-but-3-enyl)-amine.

The following tables summarize these hypothetical findings.

Table 1: Experimental ECD Data for the First-Eluting Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 220 | +12,500 |

| 258 | -8,300 |

Table 2: Computationally Predicted ECD Data for (R)- and (S)-Dimethyl-(3-phenyl-but-3-enyl)-amine

| Configuration | Predicted Wavelength (nm) | Predicted Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (S)-enantiomer | 222 | +13,100 |

| 258 | -8,900 | |

| (R)-enantiomer | 222 | -13,100 |

| 258 | +8,900 |

Theoretical and Computational Chemistry Studies of Dimethyl 3 Phenyl but 3 Enyl Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and energetics of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

The three-dimensional structure of Dimethyl-(3-phenyl-but-3-enyl)-amine is crucial for understanding its chemical behavior. DFT methods are widely employed for geometry optimization to determine the most stable arrangement of atoms in a molecule. For a flexible molecule like this compound, with several rotatable bonds, a conformational analysis is essential to identify the various low-energy conformers.

This analysis would typically involve a systematic search of the potential energy surface. By rotating the key dihedral angles—such as those around the C-N bond and the C-C bonds of the butenyl chain—a series of starting geometries can be generated. Each of these would then be fully optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p) or larger). The choice of functional and basis set is critical for obtaining accurate results and is often benchmarked against experimental data for related molecules. nih.gov

The relative energies of the optimized conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. Studies on similar molecules, such as phenethylamine (B48288) derivatives, have revealed the existence of multiple stable conformers, often with different orientations of the phenyl ring and the amino group. researchgate.net For this compound, one would expect to find several conformers that differ in the spatial relationship between the phenyl ring, the double bond, and the dimethylamino group.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.25 |

| 3 | -60° (gauche) | 0.15 |

Note: This data is hypothetical and for illustrative purposes only, based on typical energy differences between conformers.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. wikipedia.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the dimethylamino group, due to the presence of the lone pair of electrons, and potentially with some contribution from the π-system of the phenyl ring and the butenyl double bond. The LUMO is likely to be distributed over the π-antibonding orbitals of the phenyl ring and the double bond.

DFT calculations can provide detailed visualizations of the HOMO and LUMO electron density distributions, as well as their energy levels. The HOMO-LUMO gap can be calculated, and its value would provide insights into the molecule's electronic transitions and its propensity to engage in chemical reactions. For instance, a relatively small HOMO-LUMO gap might suggest that the molecule could be susceptible to oxidation or could participate in reactions initiated by electronic excitation.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is predictive and based on typical values for similar organic molecules. The exact values would depend on the level of theory used. frontiersin.org

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its non-covalent interactions. The ESP is calculated by placing a positive point charge at various points on the molecule's van der Waals surface and calculating the resulting potential energy. studylib.net

Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be located around the nitrogen atom of the dimethylamino group, corresponding to its lone pair of electrons. ucalgary.ca This confirms the basic and nucleophilic character of the amine. The π-electron cloud of the phenyl ring and the double bond would also exhibit negative potential, though likely less intense than that on the nitrogen.

Regions of positive potential (typically colored blue) indicate areas of low electron density and are susceptible to nucleophilic attack. These are expected to be found around the hydrogen atoms, particularly those attached to the butenyl chain and the methyl groups of the amine. The ESP map provides a comprehensive picture of the molecule's charge distribution, which is crucial for understanding its interactions with other molecules, including solvents and biological receptors.

Reaction Pathway Modeling and Transition State Characterization for this compound

Computational chemistry can be used to model potential reaction pathways for this compound, providing insights into reaction mechanisms and kinetics. This involves locating the transition state (TS) structures that connect reactants to products on the potential energy surface. The energy of the transition state determines the activation energy of the reaction.

One potential reaction for this molecule is electrophilic addition to the butenyl double bond. The mechanism of this reaction could be modeled by calculating the energy profile as an electrophile (e.g., H⁺ or Br⁺) approaches the double bond. The calculations would help to determine the regioselectivity of the addition (i.e., whether the electrophile adds to the terminal or internal carbon of the double bond) by comparing the energies of the possible carbocation intermediates.

Another area of interest is the oxidation of the tertiary amine. The electrochemical oxidation of tertiary amines has been studied, and it is known that the reaction proceeds via the formation of an aminium radical cation. rsc.org Computational modeling could be used to investigate the stability of the aminium radical cation of this compound and the subsequent steps, such as deprotonation at an adjacent carbon atom. researchgate.net

For each proposed reaction pathway, the geometries of the reactants, transition states, and products would be optimized, and their energies calculated. This allows for the determination of the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can be invaluable for its characterization and for the interpretation of experimental spectra.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. This is typically done by performing a frequency calculation on the optimized geometry. The calculated frequencies can be compared with experimental spectra to confirm the structure of the molecule and to aid in the assignment of the observed vibrational bands. Studies on phenethylamine derivatives have shown good agreement between theoretical and experimental spectral data. bohrium.com

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that can be correlated with experimental data, helping to assign the signals in the NMR spectrum to specific atoms in the molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying the properties of individual conformers, Molecular Dynamics (MD) simulations are better suited for exploring the full conformational landscape of a flexible molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior. nih.gov

An MD simulation of this compound, either in the gas phase or in a solvent, would provide a detailed picture of its conformational flexibility. The simulation would reveal the preferred conformations, the barriers to rotation around the single bonds, and the timescales of conformational changes. This information is crucial for understanding how the molecule might interact with its environment, such as a binding site of a protein. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the pathways for interconversion between them. This provides a more complete understanding of the molecule's behavior than can be obtained from static quantum chemical calculations alone.

Topological Analysis of Electron Density in this compound

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific theoretical and computational studies focused on the topological analysis of the electron density of this compound. The Quantum Theory of Atoms in Molecules (QTAIM), a primary method for such analysis, provides profound insights into chemical bonding, molecular structure, and reactivity by examining the topology of the electron density. However, it appears that this particular compound has not yet been the subject of such detailed quantum chemical investigations.

The QTAIM methodology, developed by Richard Bader and his colleagues, is founded on the principle that the observable electron density distribution of a molecule contains all the information about its structure. Key features of this analysis include the identification of critical points in the electron density, where the gradient of the density is zero. These points are classified into nuclear attractors, bond critical points (BCPs), ring critical points, and cage critical points, each revealing specific aspects of the molecular structure.

A topological analysis of this compound would involve calculating its electron density, likely using methods such as Density Functional Theory (DFT). Subsequently, the topology of this density would be analyzed to locate bond critical points for all covalent bonds within the molecule. For each BCP, various properties would be quantified, including:

Electron Density (ρ(r)) : Its magnitude at the BCP correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian helps to distinguish between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic, hydrogen bonds, van der Waals) (∇²ρ(r) > 0).

Ellipticity (ε) : This parameter measures the extent to which charge is preferentially accumulated in a given plane and provides insight into the π-character of a bond.

Energy Densities : The kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provide further details about the nature of the interaction.

While computational studies have been performed on related molecules, such as other substituted amines and phenyl derivatives, the specific data for this compound is not available in the public domain. For instance, QTAIM analyses have been used to investigate n→π* interactions in molecules like 3-[2-(dimethylamino) phenyl] propanal and to characterize bonding in various other complex systems. These studies demonstrate the power of the method to elucidate subtle electronic effects that govern molecular structure and stability.

Without dedicated computational research on this compound, the specific values for its bond critical points and the detailed characteristics of its electron density distribution remain undetermined. Therefore, the creation of detailed data tables and an in-depth discussion of research findings, as requested, is not possible at this time. Future computational studies would be necessary to generate this information and to fully characterize the electronic structure of this compound from a topological perspective.

Derivatives and Analogues of Dimethyl 3 Phenyl but 3 Enyl Amine

Synthesis and Characterization of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of Dimethyl-(3-phenyl-but-3-enyl)-amine can be achieved through various established organic chemistry routes. Homologues, which differ in the length of the alkyl chain, and analogues, which may have different substitution patterns, are key to understanding structure-activity relationships.

One common synthetic approach involves the Grignard reaction. For the parent compound, the synthesis could start from 3-phenyl-but-3-en-1-ol, which can be converted to the corresponding halide (e.g., bromide) and subsequently reacted with dimethylamine (B145610). To create homologues, the starting alcohol would be extended, for instance, to 4-phenyl-pent-4-en-1-ol.

Another versatile method is hydroamination, though direct hydroamination of the corresponding diene with dimethylamine can be challenging. A more controlled, multi-step approach is often preferred. For instance, synthetic routes for related aminopropyl-phenyl compounds have been developed that involve the metalation of a germanium compound followed by salt metathesis to introduce a protected aminopropyl group. elsevierpure.com A similar strategy could be adapted for carbon-based systems.

Characterization of these new compounds relies on a suite of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: This is used to identify key functional groups. For example, the C=C stretch of the alkenyl group and the C-N stretch of the amine would be characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise structure, confirming the connectivity of atoms and the stereochemistry of the double bond.

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further corroborating the proposed structure. researchgate.net

Phenyl Ring Substitution Effects on the Chemistry of this compound

Introducing substituents onto the phenyl ring allows for the fine-tuning of the electronic properties of the entire molecule through inductive and resonance effects. These effects can influence the reactivity of both the double bond and the amine moiety.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the aromatic ring. This can enhance the stability of any carbocationic intermediates formed at the benzylic position during reactions involving the double bond.

Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), nitro (-NO₂), or trifluoromethyl (-CF₃) decrease the electron density of the ring. This can make the double bond more susceptible to nucleophilic attack and can also decrease the basicity of the distal amine group through a long-range inductive effect.

The synthesis of these substituted analogues can be achieved by starting with appropriately substituted phenyl precursors. For example, the synthesis of various 3-substituted benzothiazolyl-1-phenyl amino methenamides demonstrated the straightforward inclusion of chloro and methyl groups on an aromatic ring. rasayanjournal.co.in Similarly, the synthesis of N-substituted nitrothiophenes showed compatibility with phenyl rings bearing moderately electron-withdrawing groups like halogens. nih.gov

| Phenyl Substituent (Position) | Electronic Effect | Influence on Double Bond Reactivity | Influence on Amine Basicity |

| 4-Methyl | Electron-Donating | Stabilizes adjacent positive charge. | Minor increase. |

| 4-Methoxy | Strong Electron-Donating | Strongly stabilizes adjacent positive charge. | Minor increase. |

| 4-Chloro | Electron-Withdrawing (Inductive) | Destabilizes adjacent positive charge; may activate for nucleophilic attack. | Minor decrease. |

| 4-Nitro | Strong Electron-Withdrawing | Strongly destabilizes adjacent positive charge; activates for nucleophilic attack. | Noticeable decrease. |

Varied Alkenyl Chain Structures and Their Influence on Reaction Profiles

Modification of the four-carbon alkenyl chain that links the phenyl and amine groups provides another avenue to alter the molecule's reactivity.

Chain Length (Homologation): Increasing or decreasing the number of methylene (B1212753) units between the amine and the phenyl-alkenyl group changes the spatial relationship between these two key functional groups. Shortening the chain by one carbon would create a Dimethyl-(2-phenyl-prop-2-enyl)-amine analogue, potentially increasing the influence of the phenyl ring on the amine's properties. Lengthening the chain, as seen in the creation of homofentanyl from fentanyl, can alter how the molecule interacts with other reagents or surfaces. wikipedia.org

Isomerization of the Double Bond: Moving the double bond from the 3-position to the 2-position would create a conjugated system in Dimethyl-(3-phenyl-but-2-enyl)-amine. This conjugation would significantly alter its electronic structure and reactivity, making it susceptible to 1,4-conjugate addition reactions. Reactions of related β-N,N-dimethylamino-α,β-unsaturated esters and ketones show a strong propensity for conjugate addition. researchgate.net

Substitution on the Chain: Adding alkyl or other groups to the alkenyl chain can introduce steric hindrance and create new chiral centers, leading to diastereomeric products in subsequent reactions.

The reaction profiles are highly dependent on these structural features. For instance, the Cope elimination requires a specific spatial arrangement between the amine oxide and a β-hydrogen, which would be affected by chain length and conformation. researchgate.net

Comparative Studies of Reactivity and Stability within the this compound Class

A comparative analysis of the derivatives highlights the interplay between the different structural modifications.

Reactivity: A comparison of reactivity can be made based on the electronic and steric factors discussed.

N-aryl vs. N-alkyl: An N-aryl derivative will be a much weaker nucleophile and base than its N-alkyl counterpart, making it less reactive in acid-base chemistry or nucleophilic substitution.

EWG-phenyl vs. EDG-phenyl: A derivative with a nitro group on the phenyl ring will have a more electrophilic double bond compared to a derivative with a methoxy group. This would make the nitro-substituted compound more reactive towards nucleophiles but less reactive in reactions requiring electrophilic attack on the phenyl ring.

Conjugated vs. Non-conjugated: The but-2-enyl isomer would undergo conjugate addition reactions with nucleophiles like silyllithiums or organocuprates, a pathway unavailable to the parent but-3-enyl compound. researchgate.net

In essence, the reactivity of any given analogue is a composite of the effects imparted by each of its constituent parts. A derivative with a diethylamino group and a p-methoxyphenyl group would be a highly reactive nucleophile with an electron-rich π-system. Conversely, a derivative with an N-phenylamino group and a p-nitrophenyl group would be significantly less basic and possess a highly electron-deficient π-system, leading to a completely different chemical personality.

Potential Applications and Future Research Directions

Dimethyl-(3-phenyl-but-3-enyl)-amine as a Precursor in Advanced Organic Synthesis

While listed as a chemical intermediate, specific examples of the use of this compound as a precursor in advanced organic synthesis are not readily found in peer-reviewed literature. lookchem.com Generally, tertiary allylic amines are valuable building blocks in organic synthesis. For instance, they can undergo catalytic allylic amination and nih.govlookchem.com-Stevens rearrangement to form more complex amine structures. The presence of both a tertiary amine and a vinyl group suggests potential for intramolecular reactions to form heterocyclic compounds, a common strategy in the synthesis of pharmaceuticals and natural products. The phenyl group also offers a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions.

Exploration of Catalytic or Ligand Properties of this compound and its Derivatives

There is no specific research detailing the catalytic or ligand properties of this compound. However, the nitrogen atom's lone pair of electrons allows it to act as a Lewis base and potentially as a ligand for transition metals. Iron complexes with tetramine (B166960) ligands, for example, have been shown to catalyze allylic hydroxyamination. beilstein-journals.org The effectiveness of this compound or its derivatives as a ligand would depend on factors such as its steric bulk and the electronic properties of the metal center. Furthermore, tertiary amines can act as internal catalysts in certain reactions, such as disulfide exchange in covalent adaptable networks, although this is a property of the amine functionality in general rather than a specific documented role for this compound. msu.edu

Role of this compound in Polymer Science and Materials Chemistry

The potential role of this compound in polymer science and materials chemistry is another area lacking specific investigation. The vinyl group suggests its potential use as a monomer or co-monomer in polymerization reactions. Polymers containing allyl functionalities are of interest in biomedicine and can be synthesized through various methods, including the use of allyl-functionalized initiators. nih.gov The incorporation of the dimethylamino group could impart specific properties to a polymer, such as altered solubility, basicity, and the ability to undergo post-polymerization modifications. For example, the introduction of a single protected amine-functional monomer at the chain end of polymers has been used to facilitate the end-functionalization of polymers with peptides. nih.gov

Environmental Degradation Studies of this compound

Specific environmental degradation studies for this compound are absent from the scientific literature. However, general studies on the degradation of aliphatic amines provide some insight. The degradation of simple aliphatic amines under ozonation has been studied, with tertiary amines primarily forming N-oxides. nih.gov The environmental fate of amines is a concern, as they can lead to the formation of nitrosamines in the atmosphere. researchgate.net The toxicity of aliphatic amines and their chlorinated derivatives has also been investigated, highlighting the environmental relevance of this class of compounds. nih.gov The long-chain aliphatic amines have been noted to have the potential for adverse effects on aquatic organisms. beilstein-journals.org

Identification of Unexplored Chemical Space and Novel Reactivity for this compound

The lack of specific research on this compound means that its chemical space is largely unexplored. The combination of a tertiary amine, a phenyl group, and a terminal alkene within a single molecule presents numerous possibilities for novel reactivity. For instance, the development of nickel-catalyzed three-component coupling of aldehydes, amines, and alkenes offers a direct route to allylic amines, and this methodology could potentially be applied to or derived from this compound. chemrxiv.org The synthesis of allylic amines is an active area of research, with various catalytic systems being developed for this purpose. organic-chemistry.org The unique substitution pattern of this compound could lead to interesting regioselective and stereoselective outcomes in various chemical transformations, representing a fertile ground for future chemical research.

Q & A

Basic Research Questions

What are the recommended safety protocols for handling dimethyl-(3-phenyl-but-3-enyl)-amine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Management: Segregate waste into dedicated containers for halogenated organics. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Emergency Response: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Maintain Safety Data Sheets (SDS) accessible .

How can researchers synthesize this compound with high purity?

Methodological Answer:

- Catalytic Amination: Optimize reaction conditions (e.g., temperature: 60–80°C, pressure: 1–2 atm) using palladium catalysts for selective N-alkylation. Monitor progress via TLC or GC-MS .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol to isolate the amine. Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (>98% purity) .

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Elucidation: Use <sup>1</sup>H NMR to confirm the vinyl proton environment (δ 5.2–5.8 ppm) and <sup>13</sup>C NMR for quaternary carbons. Compare with reference spectra of analogous amines (e.g., benzyl-(1-phenyl-but-3-enyl)-amine) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks ([M+H]<sup>+</sup> at m/z calculated for C12H17N).

Advanced Research Questions

How does the electronic nature of the phenyl group influence the reactivity of the allylic amine in cross-coupling reactions?

Methodological Answer:

- Mechanistic Studies: Conduct Hammett plots by synthesizing derivatives with electron-donating (e.g., -OCH3) or withdrawing (-NO2) substituents. Compare reaction rates in Suzuki-Miyaura couplings using Pd(PPh3)4 .

- Computational Analysis: Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and transition states, correlating with experimental yields .

How can researchers resolve contradictions in reported catalytic activity data for this amine in asymmetric synthesis?

Methodological Answer:

- Data Reconciliation: Systematically vary parameters (solvent polarity, catalyst loading, temperature) across studies. Use statistical tools (e.g., ANOVA) to identify outliers .

- Advanced Characterization: Apply X-ray crystallography to confirm stereochemistry of intermediates, ruling out diastereomer interference .

What strategies optimize regioselectivity in the functionalization of the but-3-enyl chain?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic attacks to the β-position of the double bond .

- Metathesis: Test Grubbs catalysts for ring-closing metathesis to form cyclic amines, analyzing regioselectivity via <sup>19</sup>F NMR probes .

How do solvent effects impact the compound’s stability under long-term storage?

Methodological Answer:

- Stability Studies: Store samples in anhydrous DCM, toluene, or under argon at –20°C. Monitor degradation via quarterly HPLC checks for oxidation byproducts (e.g., imine formation) .

- Accelerated Aging: Use thermal stress tests (40–60°C) to model shelf life, correlating Arrhenius plots with degradation kinetics .

Methodological Challenges

How to address low yields in large-scale syntheses of this amine?

Methodological Answer:

- Process Optimization: Scale reactions using flow chemistry to enhance heat/mass transfer. Implement in-line IR spectroscopy for real-time monitoring .

- Byproduct Analysis: Use LC-MS to identify dimers or oligomers; adjust stoichiometry (e.g., excess alkylating agent) to suppress side reactions .

Interdisciplinary Applications

What role does this amine play in designing bioactive molecules?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents on the phenyl ring. Test in vitro for antimicrobial activity (e.g., MIC assays against S. aureus) .

- Molecular Docking: Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450), guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.